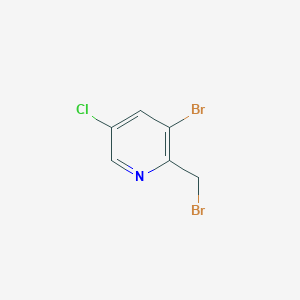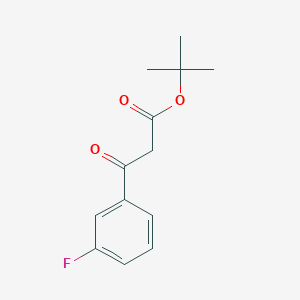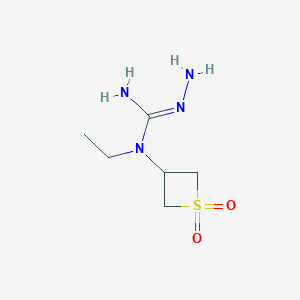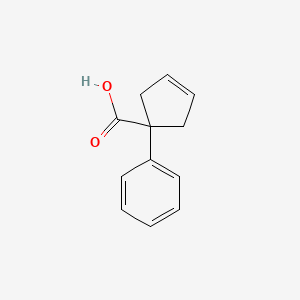
Methyl 3-(azetidine-3-sulfonyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(azetidine-3-sulfonyl)propanoate is a chemical compound with a unique structure that includes an azetidine ring, a sulfonyl group, and a propanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(azetidine-3-sulfonyl)propanoate typically involves the reaction of azetidine derivatives with sulfonyl chlorides and subsequent esterification. One common method involves the use of azetidine-3-sulfonyl chloride, which reacts with methyl propanoate under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(azetidine-3-sulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids and related derivatives.
Reduction: Alcohols and other reduced forms of the ester group.
Substitution: Various substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(azetidine-3-sulfonyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Methyl 3-(azetidine-3-sulfonyl)propanoate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-3-carboxylate: Similar structure but lacks the sulfonyl group.
Azetidine-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl group.
Methyl 3-(azetidine-3-carboxyl)propanoate: Similar ester structure but lacks the sulfonyl group.
Uniqueness
Methyl 3-(azetidine-3-sulfonyl)propanoate is unique due to the presence of both the azetidine ring and the sulfonyl group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H13NO4S |
|---|---|
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
methyl 3-(azetidin-3-ylsulfonyl)propanoate |
InChI |
InChI=1S/C7H13NO4S/c1-12-7(9)2-3-13(10,11)6-4-8-5-6/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
FLJNGKRUGJYEKH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCS(=O)(=O)C1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13015754.png)


![5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B13015777.png)
![N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13015783.png)



![6-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13015805.png)

![5,5-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B13015820.png)
![Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13015827.png)


